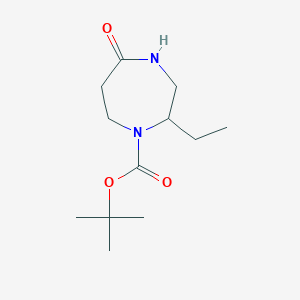

Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate

描述

Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol . This compound is part of the diazepane family, which is characterized by a seven-membered ring containing two nitrogen atoms. It is commonly used in organic synthesis and has various applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate typically involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with ethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may involve crystallization or distillation techniques to ensure high purity of the final product .

化学反应分析

Types of Reactions

Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxo derivatives.

Reduction: Amine derivatives.

Substitution: Alkylated or acylated diazepane derivatives.

科学研究应用

Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a pharmacophore in drug design.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Similar Compounds

Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate: Similar structure but lacks the ethyl group.

Tert-butyl 4-ethyl-5-oxo-1,4-diazepane-1-carboxylate: Similar structure but with a different substitution pattern.

Uniqueness

Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

生物活性

Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthetic routes, mechanisms of action, and applications in research and medicine.

- Molecular Formula : C12H22N2O3

- Molecular Weight : 242.31 g/mol

- CAS Number : 1255147-08-0

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with ethyl bromide under basic conditions. The reaction is performed in the presence of potassium carbonate in an aprotic solvent like dimethylformamide (DMF) and requires purification through column chromatography to yield the final product.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound can form both covalent and non-covalent bonds with these targets, resulting in modulation of their activity. This interaction is critical for its potential therapeutic effects .

Pharmacological Properties

Research indicates that derivatives of this compound exhibit various biological activities, including:

- Anti-inflammatory Activity : Compounds similar to tert-butyl 2-ethyl-5-oxo-1,4-diazepane have shown promise in modulating inflammatory responses, making them candidates for treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which warrants further investigation for potential applications in infectious disease treatment .

Case Studies and Research Findings

Several studies have focused on the biological implications of diazepane derivatives:

- Inflammation Modulation : A study demonstrated that certain diazepane derivatives could significantly reduce cytokine production in vitro, indicating their potential as anti-inflammatory agents.

- Antimicrobial Screening : In a screening assay against various bacterial strains, derivatives exhibited varying degrees of antimicrobial activity, emphasizing the need for further structural optimization to enhance efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains a tert-butyl group; used in drug design | Potential anti-inflammatory and antimicrobial properties |

| Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate | Lacks the ethyl group | Studied for similar biological activities but with different efficacy profiles |

| Ethyl 5-oxo-1,4-diazepane-1-carboxylate | Contains a ketone group | Noted for significant anti-inflammatory properties |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate?

The compound is typically synthesized via ring-opening or functionalization of diazepane precursors. For example, hydrolysis of benzoyl-protected intermediates using LiOH·H₂O in isopropyl alcohol/water mixtures, followed by extraction with EtOAc and purification via silica gel chromatography, has been reported for analogous diazepanones . Key steps include maintaining mild temperatures (e.g., 23°C) to avoid side reactions and ensuring anhydrous conditions during purification.

Q. What safety precautions are critical during handling?

Based on structurally similar compounds, this diazepane derivative likely requires:

- PPE : Gloves (tested for chemical resistance), NIOSH/EN-approved eye protection, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .

- Storage : Dry conditions below 28°C, away from incompatible materials (e.g., strong oxidizers) .

- Spill Management : Avoid dust generation; collect spills using non-sparking tools and dispose as hazardous waste .

Q. Which spectroscopic methods are suitable for structural confirmation?

Nuclear Magnetic Resonance (NMR) is standard for verifying the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and diazepane ring protons. Mass spectrometry (HRMS) confirms molecular weight, while IR can identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) . For crystalline derivatives, X-ray diffraction using programs like SHELXL provides unambiguous structural data .

Advanced Research Questions

Q. How can catalytic asymmetric synthesis be applied to introduce stereochemistry in this compound?

Palladium-catalyzed allylic alkylation with chiral ligands (e.g., (S)-[(CF₃)₃]t-BuPHOX) has been used to install stereocenters in diazepane derivatives. Optimizing catalyst loading (0.1–0.4 mol%) and reaction time can enhance enantiomeric excess (ee) . Computational modeling (DFT) aids in predicting transition states to guide ligand selection .

Q. What strategies resolve low yields during diazepane ring formation?

Common issues include competing cyclization pathways or side reactions. Mitigation approaches:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve ring closure efficiency.

- Temperature Control : Slow addition of reagents at low temperatures (–20°C to 0°C) reduces exothermic side reactions .

- Protecting Groups : Use of tert-butyloxycarbonyl (Boc) groups stabilizes intermediates and prevents unwanted ring-opening .

Q. How do decomposition products impact synthetic workflows?

Thermal degradation (e.g., during distillation) may release hazardous gases like CO, NOₓ, or hydrogen bromide. Thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) identify decomposition thresholds. Ensure inert atmospheres (N₂/Ar) during high-temperature steps .

Q. What computational tools assist in predicting reactivity or stability?

COMSOL Multiphysics integrates AI to model reaction kinetics and optimize parameters (e.g., solvent ratios, catalyst loadings) . Density Functional Theory (DFT) calculations predict regioselectivity in ring functionalization, aiding in rational design .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported NMR data for diazepane derivatives?

Variations in chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or pH-dependent conformational changes. Cross-validate using 2D NMR (COSY, HSQC) and compare with crystallographic data . For example, axial vs. equatorial proton environments in the diazepane ring can shift δ values by 0.2–0.5 ppm.

Q. Why do synthetic yields vary across literature reports?

Differences in purification methods (e.g., column chromatography vs. recrystallization) and starting material purity significantly impact yields. Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres, as moisture or oxygen can deactivate catalysts .

Q. Methodological Resources

属性

IUPAC Name |

tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-5-9-8-13-10(15)6-7-14(9)11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUATXUTDNILPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC(=O)CCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301128951 | |

| Record name | 1H-1,4-Diazepine-1-carboxylic acid, 2-ethylhexahydro-5-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301128951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255147-08-0 | |

| Record name | 1H-1,4-Diazepine-1-carboxylic acid, 2-ethylhexahydro-5-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,4-Diazepine-1-carboxylic acid, 2-ethylhexahydro-5-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301128951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。